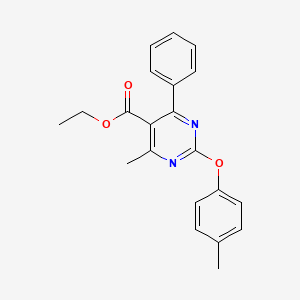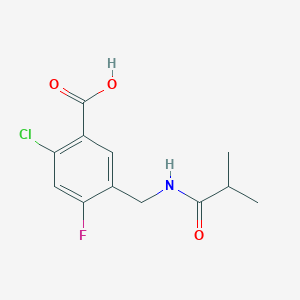
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid . This intermediate is then subjected to reduction and subsequent amidation reactions to introduce the isobutyramidomethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group in intermediates can be reduced to an amine group.
Amidation Reactions: Introduction of the isobutyramidomethyl group through amidation.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or metal-based reducing agents like tin chloride can be used for reduction.
Major Products
The major products formed from these reactions include the desired this compound and its intermediates, such as 2-chloro-4-fluoro-5-nitrobenzoic acid .
科学的研究の応用
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and reactivity with enzymes and receptors. The isobutyramidomethyl group can enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Shares the chloro and fluoro substituents but lacks the isobutyramidomethyl group.
2-Chloro-4,5-difluorobenzoic acid: Contains an additional fluoro substituent compared to 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid.
4-Fluoro-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the isobutyramidomethyl group.
Uniqueness
This compound is unique due to the presence of the isobutyramidomethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C12H13ClFNO3 |
|---|---|
分子量 |
273.69 g/mol |
IUPAC名 |
2-chloro-4-fluoro-5-[(2-methylpropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H13ClFNO3/c1-6(2)11(16)15-5-7-3-8(12(17)18)9(13)4-10(7)14/h3-4,6H,5H2,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
PFLVMOXECQXADC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCC1=CC(=C(C=C1F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



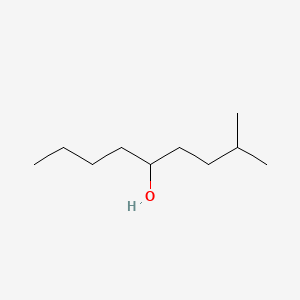
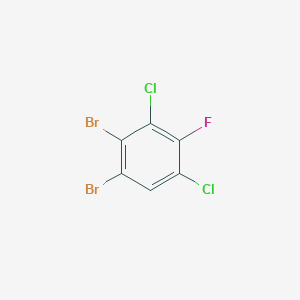
![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

![4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
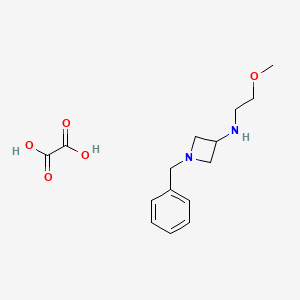
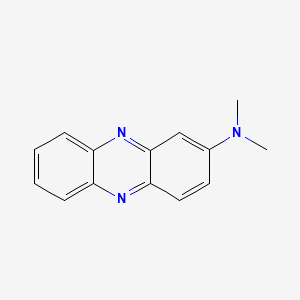

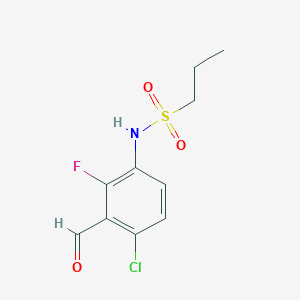
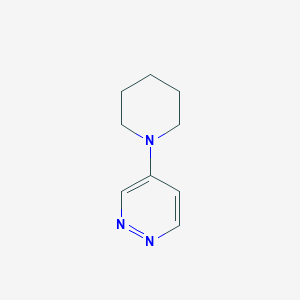
![7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13101579.png)
![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
